molecular formula C3H6ClF3N2O2 B2411315 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride CAS No. 112091-97-1

2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride

Cat. No.: B2411315
CAS No.: 112091-97-1
M. Wt: 194.54
InChI Key: RXNVAQHSMFJPME-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride: is a chemical compound with the molecular formula C3H6ClF3N2O2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitro group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride typically involves the nitration of 2-Amino-3,3,3-trifluoropropane. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst to yield 2-Amino-3,3,3-trifluoropropane.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Reduction: 2-Amino-3,3,3-trifluoropropane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    2-Amino-3,3,3-trifluoropropane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,3,3-Trifluoro-1-nitropropane: Lacks the amino group, which affects its ability to participate in substitution reactions.

    2-Amino-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.

Uniqueness: 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride is unique due to the presence of both the trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNVAQHSMFJPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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